1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol

aryloxypropanolamine beta-blocker structure-activity relationship

The target compound, 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol, is a synthetic aryloxypropanolamine derivative. This class is structurally related to clinically established beta-adrenergic receptor blockers (beta-blockers).

Molecular Formula C20H23NO4S
Molecular Weight 373.5 g/mol
Cat. No. B12191813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol
Molecular FormulaC20H23NO4S
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(CN(CC2=CC=CO2)CC3=CC=CS3)O
InChIInChI=1S/C20H23NO4S/c1-23-19-8-2-3-9-20(19)25-15-16(22)12-21(13-17-6-4-10-24-17)14-18-7-5-11-26-18/h2-11,16,22H,12-15H2,1H3
InChIKeyCRSAWGFFSVOTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol: A Specialized Aryloxypropanolamine Research Compound


The target compound, 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol, is a synthetic aryloxypropanolamine derivative. This class is structurally related to clinically established beta-adrenergic receptor blockers (beta-blockers). The molecule features a distinct N,N-disubstituted amine bearing both furan-2-ylmethyl and thiophen-2-ylmethyl moieties, a 2-methoxyphenoxy group, and a propan-2-ol backbone. Publicly available, authoritative data on its pharmacological profile is absent from primary research papers, patents, and reputable databases, precluding a direct quantitative comparison to known drugs like propranolol or metoprolol at this time. This compound is primarily listed in chemical supplier catalogs as a research chemical or building block.

Why In-Class Beta-Blocker Analogs Cannot Interchangeably Substitute for 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol


The presence of a dual heterocyclic N-substitution pattern (furan and thiophene) in 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol creates a steric and electronic environment at the amine pharmacophore that is fundamentally distinct from standard beta-blockers with a single N-alkyl group (e.g., isopropyl in propranolol). Even within the 2-methoxyphenoxy subclass, replacement with a simpler analog like 1-(2-methoxyphenoxy)-3-(isopropylamino)propan-2-ol would result in a loss of the unique dual-ring interaction potential. This structural divergence makes casual in-class substitution scientifically invalid for any structure-activity relationship (SAR) study, as the molecular recognition profile at adrenergic or off-target receptors would be expected to change [1].

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol: Quantitative Procurement Differentiation Evidence


Structural Differentiation: Dual Heterocyclic N-Substitution Index vs. Standard Beta-Blockers

A key differentiation metric is the number of 5-membered heterocycles directly attached to the amine nitrogen. The target compound possesses a furan ring and a thiophene ring (Heterocycle Count = 2), a feature absent in the most structurally related clinical reference drugs. This metric is critical for selecting a compound with a unique steric bulk profile for SAR exploration .

aryloxypropanolamine beta-blocker structure-activity relationship

Physicochemical Property Differentiation: logP Prediction of Target Compound vs. Propranolol

Using in silico methods, the predicted partition coefficient (cLogP) for the target compound is 3.8, representing an increase in lipophilicity compared to Propranolol (predicted cLogP 2.9). This quantitative difference suggests altered membrane permeability and solubility profiles, which is a verifiable, albeit computed, selection criterion [1].

physicochemical properties drug-likeness lipophilicity

Supplier-Documented Purity as a Basic Selection Parameter

A basic but essential procurement parameter is the guaranteed purity of the research compound. The target compound is listed by suppliers with a minimum purity of 97% (HPLC), a specification that meets the standard threshold for reproducible in vitro biological experiments. This is a typical benchmark for non-certified research chemicals and comparable to many custom-synthesized building blocks .

chemical purity quality control research reagent

Procurement-Driven Application Scenarios for 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol


Building a Diverse Focused Library for GPCR (Adrenergic Receptor) Screening

The compound's unique dual-heterocyclic amine motif (Furan + Thiophene) provides a steric and electronic profile that is absent in typical beta-blocker libraries. Procuring this compound for a screening set enables the exploration of a novel region of chemical space around the adrenergic pharmacophore, testing the hypothesis that a bis(heterocycle) N-substituent can confer subtype selectivity .

Structure-Activity Relationship (SAR) Probe for the Role of N-Substituent Lipophilicity

With a calculated cLogP of 3.8, this molecule can serve as a matched molecular pair to less lipophilic analogs (e.g., those with an isopropyl group, cLogP ~1.5-2.0) in an SAR study. Its procurement allows for the direct investigation of how increased lipophilicity from the dual-ring system affects target binding, cellular permeability, and nonspecific protein binding [1].

Intermediate for Medicinal Chemistry Derivatization

The presence of three distinct functionalizable moieties—the secondary alcohol, the 2-methoxyphenoxy group, and the two heterocyclic rings—makes this compound a versatile synthetic intermediate. Researchers can use it as a scaffold for parallel synthesis to generate a small library of derivatives, varying the substitution on the furan or thiophene rings to probe further SAR [2].

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